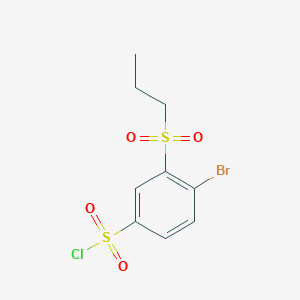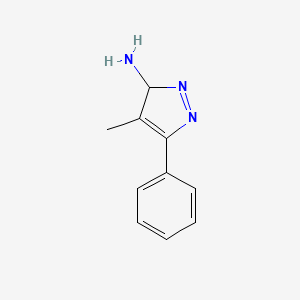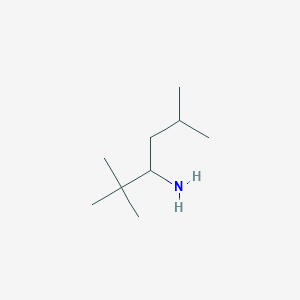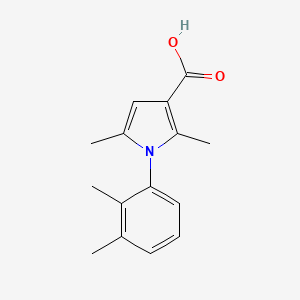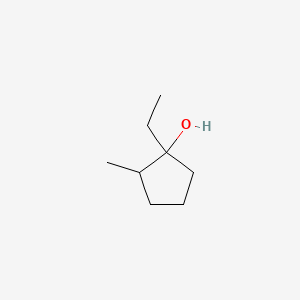
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO2S. It is a sulfonyl chloride derivative of 7-methyl-1,2,3,4-tetrahydronaphthalene, which is a hydrogenated form of naphthalene. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 7-methyl-1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 7-methyl-1,2,3,4-tetrahydronaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
C11H14+ClSO3H→C11H13ClO2S+H2O
The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems also ensures consistent product quality and higher efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) are commonly used. The reactions are typically carried out in polar solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Aplicaciones Científicas De Investigación
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride: Similar structure but lacks the methyl group at the 7-position.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group.
Naphthalene-1-sulfonyl chloride: A sulfonyl chloride derivative of naphthalene without hydrogenation.
Uniqueness
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group on the hydrogenated naphthalene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H13ClO2S |
|---|---|
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO2S/c1-8-2-3-9-4-5-11(15(12,13)14)7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 |
Clave InChI |
POOKDUAHOKSYTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC(C2)S(=O)(=O)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)



![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)



